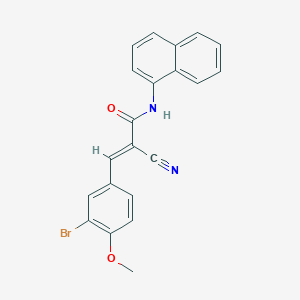
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide in inhibiting cancer cell growth involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound induces apoptosis by activating the caspase-3 pathway and inhibiting the expression of anti-apoptotic proteins. Inhibition of cell proliferation is achieved by blocking the cell cycle at the G2/M phase and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. In addition, this compound has been shown to exhibit strong fluorescence in the visible region, making it a potential candidate for use in biological imaging.
实验室实验的优点和局限性
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity towards normal cells, and strong fluorescence in the visible region. However, this compound also has limitations, including its low solubility in water and its sensitivity to light and air.
未来方向
There are several potential future directions for research on (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide. These include:
1. Further studies on the mechanism of action of this compound in inhibiting cancer cell growth.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of the potential of this compound as a fluorescent probe for use in biological imaging.
4. Studies on the potential of this compound as a building block for the synthesis of other compounds.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases besides cancer.
In conclusion, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound could lead to the development of new therapeutic agents and imaging probes.
合成方法
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been synthesized using different methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and cyanoacetamide in the presence of a base, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide. The naphthalene moiety is then introduced using a second Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide and 1-naphthaldehyde. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and 1-naphthalenylboronic acid in the presence of a palladium catalyst, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal. The cyano group is then introduced using a Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal and cyanoacetamide.
科学研究应用
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been studied for its potential as a fluorescent probe. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits strong fluorescence in the visible region, making it a potential candidate for use in biological imaging. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of other compounds.
属性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-20-10-9-14(12-18(20)22)11-16(13-23)21(25)24-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,1H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMBTSFBLQKSL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674837.png)
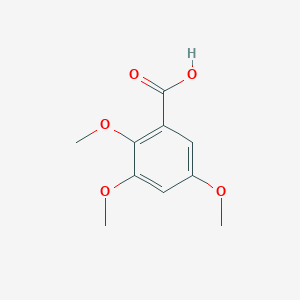
![Tert-butyl N-[[(3S,4S)-4-aminooxolan-3-yl]methyl]carbamate](/img/structure/B2674841.png)

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)
![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)
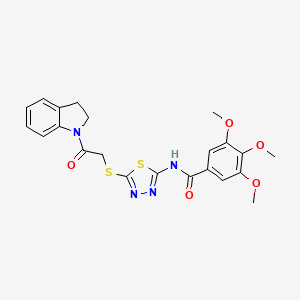
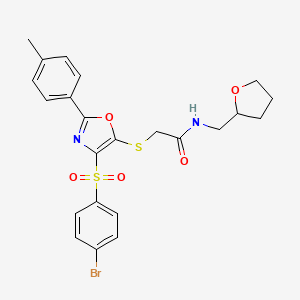
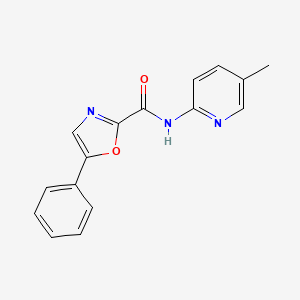

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
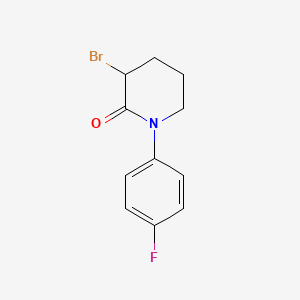
![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)